molecular formula C7H9Cl2N3 B13139553 3-(Aminomethyl)picolinonitrile 2hcl

3-(Aminomethyl)picolinonitrile 2hcl

Cat. No.: B13139553
M. Wt: 206.07 g/mol
InChI Key: YMFCHJWPUARYGS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)picolinonitrile 2hcl is a chemical compound with the molecular formula C7H7N3. It is a derivative of picolinonitrile, featuring an aminomethyl group attached to the third position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)picolinonitrile typically involves the reaction of picolinonitrile with formaldehyde and ammonia. This process can be carried out under mild reaction conditions, often using a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)picolinonitrile may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted picolinonitriles, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpicolinonitrile: A similar compound with a methyl group instead of an aminomethyl group.

    3-Chloro-6-methylpicolinonitrile: Another derivative with a chloro and methyl group substitution.

    3-Bromo-6-chloro-5-methylpicolinonitrile: A more complex derivative with multiple substitutions.

Uniqueness

3-(Aminomethyl)picolinonitrile is unique due to the presence of the aminomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

3-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride

InChI

InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-10-7(6)5-9;;/h1-3H,4,8H2;2*1H

InChI Key

YMFCHJWPUARYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)CN.Cl.Cl

Origin of Product

United States

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